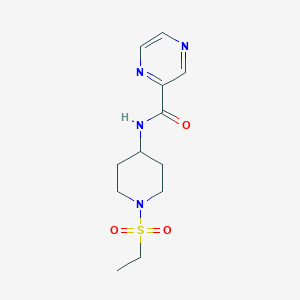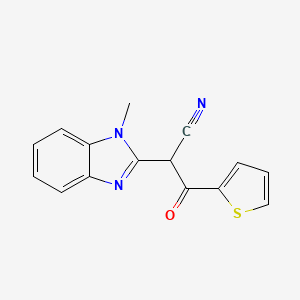![molecular formula C15H16N4O2S B7540521 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a furan and pyridine moiety in its structure. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to interact with the GABA(A) receptor, a ligand-gated ion channel that plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol have been extensively studied. The compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. In addition, the compound has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol in lab experiments include its high potency and selectivity towards various cellular targets, its broad-spectrum activity against cancer cells, fungi, and bacteria, and its ability to act as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells and its limited solubility in aqueous solutions.
Orientations Futures
Several future directions for the research on 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol can be identified. These include the development of more efficient and cost-effective synthesis methods, the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal and bacterial infections, and neurological disorders, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion
In conclusion, 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. The compound has been found to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities, as well as potent antioxidant, anti-inflammatory, and analgesic properties. Several future directions for the research on this compound have been identified, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe.
Méthodes De Synthèse
The synthesis of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been reported in the literature using different methods. One of the commonly used methods involves the reaction of furfural, 3-aminopyridine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with epichlorohydrin in the presence of potassium carbonate and dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities. In addition, it has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-7-3-9-22-15-18-17-14(12-4-1-6-16-10-12)19(15)11-13-5-2-8-21-13/h1-2,4-6,8,10,20H,3,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKQMIZJKCVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
